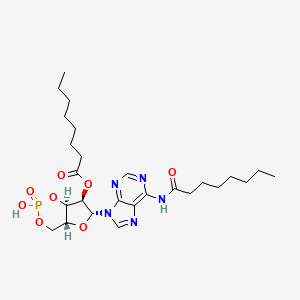

N(1),O(2)-Dioctanoyl cyclic amp

Description

N(1),O(2)-Dioctanoyl Cyclic AMP: A Chemically Modified cAMP Analogue

Among the diverse family of cAMP analogues is this compound, a derivative specifically engineered to maximize certain physicochemical properties crucial for experimental utility.

This increased lipophilicity is the primary rationale for its synthesis, as it is intended to significantly improve the compound's ability to diffuse across the lipid bilayer of the cell membrane. ontosight.ai This property allows it to be used effectively in cell-based assays to mimic the effects of a sustained cAMP signal. Furthermore, modifications to the cAMP structure, such as those in this compound, can sterically hinder the molecule's access to the active site of phosphodiesterase enzymes. nih.govontosight.ai This provides resistance to degradation, ensuring that once the analogue enters the cell, its concentration remains elevated for a longer duration than native cAMP, leading to a more potent and sustained activation of cAMP-dependent pathways. ontosight.ai

| Feature | Native cAMP | This compound |

|---|---|---|

| Lipophilicity | Low | High |

| Membrane Permeability | Poor | Enhanced |

| PDE Resistance | Low (rapidly degraded) | Increased (more stable) |

The field of cyclic nucleotide research has produced a vast toolkit of analogues, each with specific modifications designed for different experimental purposes. This compound occupies a specific niche within this landscape, defined by its dual acylation.

It can be broadly categorized with other lipophilic analogues like the classic N(6),O(2)'-dibutyryl-cAMP (db-cAMP). Both rely on acyl groups to enhance membrane permeability. However, the use of longer octanoyl chains in this compound suggests a design focused on maximizing this lipophilicity.

Other analogues have been modified at different positions to achieve distinct goals. For instance, modifications at the C8 position of the adenine (B156593) ring, as seen in 8-Br-cAMP and 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP), have been shown to confer not only PDE resistance but also selectivity for different binding sites on PKA or for other effectors like Epac. nih.govabcam.com Analogues modified at the C6 position have also been developed to target specific sites on PKA. odu.edu The development of these site-selective analogues allows researchers to probe the distinct roles of different cAMP effector pathways within the same cell. mdpi.com

This compound, therefore, is primarily a tool for potent, general activation of cAMP signaling, valued for its enhanced permeability and stability. While some analogues are designed for exquisite selectivity, the defining feature of this compound is its powerful ability to elevate intracellular cAMP activity as a whole, making it a useful agent for studying the global consequences of sustained cAMP signaling.

| Analogue Name | Position of Modification(s) | Key Property / Advantage | Primary Effector Target(s) |

|---|---|---|---|

| Cyclic AMP (cAMP) | N/A (Endogenous) | Natural second messenger | PKA, Epac, CNG channels |

| N(6),O(2)'-Dibutyryl-cAMP (db-cAMP) | N6 and O2' | Enhanced membrane permeability | PKA |

| 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) | C8 | PDE resistance, PKA site selectivity | PKA |

| 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) | C8 | High potency, PDE resistance, Epac activation | PKA, Epac |

| This compound | N1 and O2' | High lipophilicity and membrane permeability | PKA and other general cAMP effectors |

Table of Compounds

| Common Name/Abbreviation | Full Chemical Name |

| 8-Br-cAMP | 8-Bromoadenosine 3',5'-cyclic monophosphate |

| 8-CPT-cAMP | 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate |

| AMP | Adenosine (B11128) monophosphate |

| ATP | Adenosine triphosphate |

| cAMP | Cyclic adenosine 3',5'-monophosphate |

| db-cAMP | N(6),O(2)'-dibutyryl-cAMP |

| Epinephrine | 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

| Glucagon | A 29-amino acid polypeptide hormone |

| This compound | N(1),O(2)-Dioctanoyl cyclic adenosine monophosphate |

Properties

CAS No. |

57329-09-6 |

|---|---|

Molecular Formula |

C26H40N5O8P |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate |

InChI |

InChI=1S/C26H40N5O8P/c1-3-5-7-9-11-13-19(32)30-24-21-25(28-16-27-24)31(17-29-21)26-23(38-20(33)14-12-10-8-6-4-2)22-18(37-26)15-36-40(34,35)39-22/h16-18,22-23,26H,3-15H2,1-2H3,(H,34,35)(H,27,28,30,32)/t18-,22-,23-,26-/m1/s1 |

InChI Key |

QZSIVKGCDJARRY-HATPXFROSA-N |

SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC |

Synonyms |

DO-cAMP N(1),O(2)-dioctanoyl cyclic AMP |

Origin of Product |

United States |

Ii. Molecular and Cellular Mechanisms of Action for N 1 ,o 2 Dioctanoyl Cyclic Amp

Direct Effector Protein Activation by N(1),O(2)-Dioctanoyl Cyclic AMP

Similar to the endogenous second messenger cAMP, this compound exerts its effects by directly binding to and activating specific downstream effector proteins. These include Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and certain ion channels.

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

This compound is known to activate Protein Kinase A (PKA), a key enzyme in many signal transduction pathways. ontosight.ai PKA is a tetrameric enzyme composed of two regulatory (R) and two catalytic (C) subunits. nih.govyoutube.com In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. youtube.com The binding of cyclic AMP, or its analog this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. nih.govyoutube.com These freed catalytic subunits are then able to phosphorylate a wide array of downstream protein targets on serine and threonine residues. youtube.comnih.gov

This phosphorylation cascade initiated by PKA activation regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. ontosight.ainih.gov For instance, PKA can phosphorylate and thereby regulate the activity of enzymes involved in glucose homeostasis, such as those involved in glycogen (B147801) synthesis and breakdown. nih.gov Furthermore, PKA can phosphorylate transcription factors like the cAMP-response element-binding protein (CREB), which in turn modulates the expression of specific genes. frontiersin.org The specificity of PKA signaling is often maintained by A-kinase anchoring proteins (AKAPs), which compartmentalize PKA close to its specific substrates. nih.govnih.gov

| Aspect | Description | Key References |

|---|---|---|

| PKA Structure | Tetramer of two regulatory (R) and two catalytic (C) subunits. | nih.govyoutube.com |

| Activation Mechanism | Binding of cAMP (or its analogs) to R subunits causes dissociation and activation of C subunits. | nih.govyoutube.com |

| Downstream Effects | Phosphorylation of various proteins, regulating metabolism, gene expression (via CREB), and cell proliferation. | ontosight.ainih.govfrontiersin.org |

| Signaling Specificity | Achieved through A-kinase anchoring proteins (AKAPs) that localize PKA. | nih.govnih.gov |

Exchange Protein Directly Activated by cAMP (EPAC) Activation and GTPase Modulation

Beyond PKA, this compound can also activate another important cAMP sensor, the Exchange Protein Directly Activated by cAMP (EPAC). nih.govnih.gov EPAC proteins, also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs), function independently of PKA. nih.govnih.gov There are two main isoforms, EPAC1 and EPAC2. nih.govhw.ac.uk

Upon binding of cAMP or its analogs, EPAC undergoes a conformational change that unmasks its guanine nucleotide exchange factor (GEF) activity. nih.govnih.gov This allows EPAC to activate small GTPases of the Rap family, primarily Rap1 and Rap2. nih.gov EPAC-mediated activation of Rap GTPases is involved in a variety of cellular processes, including the regulation of cell adhesion, cell-cell junction formation, and insulin (B600854) secretion. nih.govnih.gov The development of EPAC-selective cAMP analogs, which activate EPAC but not PKA, has been instrumental in dissecting the distinct roles of these two pathways. nih.govnih.gov

| Feature | Description | Key References |

|---|---|---|

| EPAC Isoforms | Two main isoforms: EPAC1 and EPAC2. | nih.govhw.ac.uk |

| Activation Mechanism | cAMP binding induces a conformational change, activating GEF activity. | nih.govnih.gov |

| Downstream Target | Activates small GTPases, primarily Rap1 and Rap2. | nih.gov |

| Cellular Functions | Regulates cell adhesion, cell junction formation, and insulin secretion. | nih.govnih.gov |

Modulation of Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channels

This compound can directly modulate the activity of specific ion channels, namely cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. wikipedia.orgguidetopharmacology.org

CNG channels are non-selective cation channels that are crucial for sensory transduction, particularly in vision and olfaction. wikipedia.orgguidetopharmacology.org These channels are directly gated by the binding of cyclic nucleotides, such as cAMP and cGMP. wikipedia.orgguidetopharmacology.org The binding of these molecules causes the channel to open, allowing the influx of cations like Na+ and Ca2+, which in turn leads to changes in the cell's membrane potential. wikipedia.orgnih.gov

HCN channels , often referred to as "pacemaker channels," play a vital role in generating rhythmic activity in the heart and brain. wikipedia.orgsophion.com A key feature of HCN channels is their dual activation by both membrane hyperpolarization and the direct binding of cyclic nucleotides. wikipedia.orgnih.gov The binding of cAMP to HCN channels enhances their activity by shifting their voltage-dependence of activation to more positive potentials. guidetopharmacology.orgnih.gov This modulation of HCN channel activity is a critical mechanism for the autonomic regulation of heart rate. nih.gov There are four known HCN channel isoforms (HCN1-4), each with distinct kinetics and sensitivity to cAMP. wikipedia.orgnih.gov

| Channel Type | Activation Mechanism | Primary Function | Key References |

|---|---|---|---|

| CNG Channels | Direct binding of cyclic nucleotides (cAMP/cGMP). | Sensory transduction (vision, olfaction). | wikipedia.orgguidetopharmacology.org |

| HCN Channels | Membrane hyperpolarization and direct binding of cAMP. | Pacemaker activity in the heart and brain. | wikipedia.orgsophion.comnih.gov |

Transcriptional and Gene Regulatory Effects Mediated by this compound

Phosphorylation of CREB/ATF-1 and cAMP Response Element (CRE)-Driven Gene Expression

A primary mechanism by which this compound exerts its effects on gene expression is through the activation of the cAMP-dependent protein kinase (PKA) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and the activating transcription factor-1 (ATF-1). nih.govnih.gov CREB and ATF-1 are members of a family of transcription factors that bind to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of numerous genes. researchgate.netnih.gov

Upon elevation of intracellular cAMP levels by agents like this compound, the catalytic subunits of PKA are released and translocate to the nucleus. nih.gov In the nucleus, PKA directly phosphorylates CREB at a specific serine residue (Ser133) and ATF-1 at a corresponding site (Ser63). mdpi.comnih.gov This phosphorylation event is a critical step for the activation of these transcription factors. nih.gov

Phosphorylated CREB and ATF-1 then recruit co-activator proteins, most notably the CREB-binding protein (CBP) and its paralog p300. nih.gov This recruitment is essential for initiating gene transcription. The formation of this complex at CRE sites facilitates the assembly of the general transcription machinery, including RNA polymerase II, leading to the expression of target genes. doi.org The activation of CREB/ATF-1 and subsequent CRE-driven gene expression is a rapid and reversible process, allowing cells to respond dynamically to changes in cAMP signaling. nih.gov

Mechanisms of this compound in Epigenetic Modulation (if identified in literature)

The provided search results suggest that cAMP signaling can be involved in epigenetic modulation, although direct mechanisms for this compound are not explicitly detailed. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.gov

One study indicates that the permissive effects of oxygen on the stimulation of surfactant protein A gene expression by cAMP and interleukin-1 are mediated by epigenetic mechanisms. nih.gov This suggests that cAMP signaling can influence the epigenetic landscape to facilitate gene transcription. The coactivators CBP and p300, which are recruited by phosphorylated CREB, are themselves histone acetyltransferases (HATs). nih.gov HATs function to acetylate histone proteins, a modification that is generally associated with a more open chromatin structure and increased gene transcription.

Furthermore, there is evidence that cAMP can induce the formation of nuclear condensates of Exchange Protein Activated by cyclic AMP 1 (EPAC1), which can assemble at specific genomic loci and promote the transcription of certain gene clusters, such as those for histones. researchgate.netresearchgate.net This suggests a novel mechanism by which cAMP can contribute to the spatial organization of the nucleus and regulate gene expression. researchgate.net

While the direct impact of this compound on specific epigenetic marks like DNA methylation patterns or a broad range of histone modifications is an area for further investigation, the established role of its downstream effectors in modifying chromatin structure points to its potential as a modulator of the epigenome.

Iii. Advanced Research on Cellular and Tissue Specific Responses to N 1 ,o 2 Dioctanoyl Cyclic Amp

Studies in Immune and Inflammatory Cell Systems

The cAMP signaling pathway is a critical modulator of immune cell function, influencing inflammation, immune response activation, and resolution.

In the context of central nervous system (CNS) injury, microglia, the resident immune cells, can adopt different activation states. The M1 phenotype is classically pro-inflammatory and cytotoxic, while the M2 phenotype is associated with anti-inflammatory and tissue-reparative functions. Research demonstrates that elevating intracellular cAMP is a key factor in shifting microglia from an M1 to an M2 phenotype, a process crucial for neuroprotection.

Studies using primary microglia and experimental models of spinal cord injury (SCI) have shown that cAMP analogs act synergistically with the Th2 cytokine Interleukin-4 (IL-4) to drive this phenotypic conversion. nih.govnih.gov While neither agent alone is sufficient, their combination effectively induces an Arginase-1 (Arg-1) positive and inducible nitric oxide synthase (iNOS) negative cell phenotype, which is a hallmark of M2 microglia. nih.gov This conversion is dependent on the activation of PKA, but not the Epac pathway. nih.gov

The functional consequences of this M1 to M2 conversion are significant for neuroprotection. The M2-converted microglia exhibit a marked reduction in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and reactive oxygen species (ROS). nih.govnih.gov Furthermore, this shift enhances their phagocytic capacity, which is vital for clearing cellular debris and promoting tissue repair following injury. nih.gov In vivo studies have confirmed that systemic administration of a cAMP analog with IL-4 after experimental SCI promotes a significant shift in the microglia and macrophage populations within the lesion site toward the protective M2a phenotype. nih.govresearchgate.net

Table 1: Effects of cAMP and IL-4 on Microglial Phenotype and Function

| Marker/Function | M1 (Pro-inflammatory) State | M2 (Anti-inflammatory) State (cAMP + IL-4) | Pathway |

|---|---|---|---|

| Key Enzyme Expression | High iNOS, Low Arg-1 | Low iNOS, High Arg-1 nih.gov | PKA-dependent nih.gov |

| Pro-inflammatory Cytokines | High (e.g., TNF-α) nih.gov | Reduced nih.gov | PKA-dependent nih.gov |

| Reactive Oxygen Species (ROS) | High Production nih.gov | Reduced nih.gov | PKA-dependent nih.gov |

| Phagocytic Function | Baseline | Enhanced nih.gov | PKA-dependent nih.gov |

The cAMP pathway is a well-established potent negative regulator of T cell function. nih.gov Activation of the T cell receptor (TCR) initiates a cascade of signaling events crucial for T cell activation, proliferation, and cytokine production. Elevated intracellular cAMP levels, acting through PKA, can suppress these responses. nih.gov

One of the most proximal targets for PKA in T cells is the C-terminal Src kinase (Csk). nih.gov PKA activation leads to the phosphorylation and activation of Csk, which in turn inhibits the Src family tyrosine kinases Lck and Fyn. These kinases are essential for the initial signaling steps following TCR engagement. By inhibiting Lck and Fyn, the cAMP-PKA-Csk pathway effectively raises the activation threshold of T cells, thus maintaining T cell homeostasis and preventing inappropriate activation. nih.gov This mechanism is exploited by regulatory T cells (T(R) cells), which can induce cAMP in responder T cells to execute their suppressive function. nih.gov

However, the effect of cAMP on lymphocyte function can be context-dependent. In studies of mixed lymphocyte reactions (MLR), cAMP analogs like dibutyryl-cAMP were found to enhance lymphocyte proliferation in spleen-derived cultures. nih.gov This enhancement was attributed to the inhibition of the suppressive activity of macrophages present in the culture, demonstrating that cAMP's ultimate effect on lymphocyte proliferation can be an indirect consequence of its action on other immune cells. nih.gov

| Macrophage Suppressor Function | Inhibited nih.gov | Indirect enhancement of lymphocyte proliferation nih.gov |

Phagocytes, such as macrophages and neutrophils, are on the front line of the innate immune system, responsible for engulfing and destroying pathogens and cellular debris. nih.gov Generally, increases in intracellular cAMP are considered to suppress the antimicrobial functions of phagocytes. nih.gov This includes the inhibition of key activities like phagocytosis, chemotaxis, and the generation of inflammatory mediators and reactive oxygen species (the "oxidative burst"). nih.gov

The importance of this suppressive role is highlighted by the fact that various microbial pathogens have evolved virulence strategies that exploit the host's cAMP pathway. For instance, toxins like Bordetella pertussis CyaA possess adenylyl cyclase activity, which leads to unregulated cAMP production within host phagocytes, thereby impairing their defensive functions. nih.gov

However, as seen in microglial studies, the effect of cAMP on phagocytosis is not universally suppressive. When M1 microglia are converted to the M2 phenotype by the synergistic action of cAMP and IL-4, their phagocytic function is not suppressed but rather enhanced. nih.gov This indicates that the impact of cAMP on phagocyte function is highly dependent on the cellular context and the presence of other signaling molecules.

Research in Metabolic and Organ Physiology Models (in vitro/ex vivo)

cAMP signaling is central to the regulation of metabolism, particularly in the liver and pancreas, where it controls glucose homeostasis and energy storage.

In pancreatic β-cells, cAMP is a critical physiological amplifier of glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov While an increase in the ATP/ADP ratio following glucose metabolism is the primary trigger for insulin release, cAMP signaling significantly potentiates this effect. diva-portal.org This amplification is mediated by two main downstream effectors: PKA and Epac2. nih.govmdpi.com

The generation of cAMP in β-cells is stimulated by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and by glucose itself. nih.gov The resulting cAMP elevation activates both PKA and Epac2, which act on multiple steps of the insulin secretion pathway:

PKA: Exerts slower, modulatory effects that contribute to the sustained phase of insulin release. nih.gov

Epac2: Mediates the rapid potentiation of exocytosis by increasing the size of the readily releasable pool (RRP) of insulin granules and facilitating their docking and priming at the plasma membrane. nih.govmdpi.com

Studies using Epac-specific cAMP analogs have confirmed that this pathway amplifies GSIS from both mouse and human pancreatic islets. nih.gov Research has also shown that glucose itself can induce oscillations in sub-membrane cAMP concentrations, and these oscillations are crucial for regulating the pulsatile nature and magnitude of insulin exocytosis. diva-portal.org

Table 3: Role of cAMP Effectors in Insulin Secretion

| Effector | Mechanism of Action | Effect on Insulin Secretion |

|---|---|---|

| Protein Kinase A (PKA) | Slower, modulatory effects on exocytosis machinery. nih.gov | Sustains and amplifies insulin release. nih.gov |

| Epac2 | Increases readily releasable pool (RRP) of granules; promotes granule docking and priming. mdpi.com | Rapidly potentiates exocytosis. nih.govmdpi.com |

The liver plays a central role in maintaining blood glucose levels, storing glucose as glycogen (B147801) after a meal and releasing it during fasting. The hormonal regulation of this process is heavily dependent on cAMP. The hormone glucagon, released during periods of low blood glucose, binds to receptors on hepatocytes, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. youtube.com

This increase in cAMP activates PKA, which initiates a phosphorylation cascade that culminates in the breakdown of glycogen (glycogenolysis). youtube.com

PKA phosphorylates and activates phosphorylase kinase . youtube.com

Active phosphorylase kinase then phosphorylates and activates glycogen phosphorylase . youtube.com

Glycogen phosphorylase is the key enzyme that catalyzes the phosphorolysis of glycogen to release glucose-1-phosphate . youtube.com

This glucose-1-phosphate is then converted to glucose-6-phosphate, which can be dephosphorylated and released into the bloodstream as glucose to restore normal blood sugar levels. youtube.com This mobilization of stored glucose is a primary mechanism for hepatic glucose production during fasting. nih.gov The glucose-6-phosphate can also enter the glycolytic pathway within the hepatocyte to generate ATP, thus contributing to the cell's energy regeneration. Furthermore, studies have shown that isolated hepatocytes possess the ability to convert exogenous ATP into cAMP, suggesting that some components of the adenylyl cyclase system are exposed on the outer surface of the cell membrane. nih.gov

Table 4: Key Enzymes in cAMP-Mediated Hepatic Glycogenolysis

| Enzyme | Activated By | Action |

|---|---|---|

| Adenylyl Cyclase | Glucagon receptor activation youtube.com | Converts ATP to cAMP youtube.com |

| Protein Kinase A (PKA) | Binding of cAMP youtube.com | Phosphorylates and activates Phosphorylase Kinase youtube.com |

| Phosphorylase Kinase | Phosphorylation by PKA youtube.com | Phosphorylates and activates Glycogen Phosphorylase youtube.com |

| Glycogen Phosphorylase | Phosphorylation by Phosphorylase Kinase youtube.com | Breaks down glycogen into glucose-1-phosphate youtube.com |

Organic Cation Transport Regulation in Proximal Tubule Cells

The renal proximal tubule is a critical site for the elimination of a wide array of organic cations, including endogenous metabolites and xenobiotics. This transport process is mediated by specific organic cation transporters (OCTs). Research on isolated human proximal tubules has revealed that the transport of organic cations is, in part, regulated by the cAMP signaling pathway.

Studies using the fluorescent organic cation 4-(4-dimethylamino)styryl-N-methylpyridinium (ASP+) have shown that its uptake into proximal tubule cells is an electrogenic process. The activation of adenylate cyclase with forskolin, which increases intracellular cAMP levels, leads to a significant decrease in ASP+ uptake. nih.gov This inhibitory effect is mimicked by the direct application of cAMP analogs, indicating that the cAMP pathway negatively modulates organic cation transport in these cells. This regulation is likely mediated through the phosphorylation of transporter proteins or associated regulatory components by PKA. The primary transporters implicated in this process in human proximal tubules are hOCT1 and hOCT2. nih.gov

Key Findings on Organic Cation Transport Regulation:

| Regulatory Pathway | Activating Agent | Effect on Organic Cation Uptake | Reference |

| Protein Kinase C | 1,2-dioctanoyl-sn-glycerol (DOG) | Inhibition | nih.gov |

| Adenylate Cyclase/cAMP | Forskolin | Inhibition | nih.gov |

| cGMP-dependent Protein Kinase | 8-bromo-cGMP | Inhibition | nih.gov |

Investigations in Epithelial and Barrier Function Models

The Na+/H+ exchanger 3 (NHE3) is a key protein in intestinal epithelial cells, responsible for the absorption of sodium and fluid. researchgate.net Its activity is acutely regulated by various signaling pathways, including the cAMP pathway. An increase in intracellular cAMP, often stimulated by bacterial toxins leading to diarrheal diseases, results in the inhibition of NHE3 activity. This inhibition is primarily achieved through the endocytosis of NHE3 from the apical membrane, reducing its availability for ion exchange.

Research using intestinal epithelial cell lines, such as Caco-2BBE, has elucidated the molecular machinery involved in this process. nih.govnih.gov Stimulation with cAMP analogs triggers the phosphorylation of NHE3 at specific serine residues. nih.gov This phosphorylation event is crucial for the subsequent binding of NHE3 to the clathrin adaptor protein synaptotagmin (B1177969) 1 (Syt 1). nih.govnih.gov The formation of this NHE3-Syt 1 complex is a prerequisite for the clathrin-mediated endocytosis of NHE3, effectively removing it from the cell surface and diminishing its transport function. nih.gov This mechanism provides a clear example of how cAMP signaling directly modulates the trafficking and activity of a critical intestinal transporter.

Molecular Events in cAMP-Mediated NHE3 Endocytosis:

| Step | Molecular Player(s) | Function | Reference |

| 1. cAMP Elevation | cAMP analogs | Initiates the signaling cascade | nih.govnih.gov |

| 2. NHE3 Phosphorylation | Protein Kinase A | Phosphorylates NHE3 on serine residues | nih.gov |

| 3. Complex Formation | NHE3, Synaptotagmin 1 | Phosphorylated NHE3 binds to Syt 1 | nih.govnih.gov |

| 4. Endocytosis | Clathrin | Internalization of the NHE3-Syt 1 complex | nih.gov |

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-dependent chloride channel predominantly located at the apical membrane of epithelial cells, including those lining the airways. nih.gov Its proper function is essential for maintaining airway surface liquid homeostasis. The activity of CFTR is tightly regulated by cAMP and PKA.

Studies in airway epithelial cell models have demonstrated that the regulation of CFTR is not solely dependent on cAMP levels but also on the integrity of the cellular architecture. nih.gov The actin cytoskeleton and scaffolding proteins, such as NHERF1 and ezrin, play a crucial role in anchoring CFTR to specific domains within the apical membrane and in organizing the signaling complex that includes PKA. nih.gov This compartmentalization ensures efficient and localized phosphorylation and activation of CFTR upon cAMP stimulation. The presence of CFTR at the plasma membrane itself appears to influence the organization of the cytoskeleton and the compartmentalization of cAMP signaling, suggesting a reciprocal relationship between the channel and its regulatory environment. nih.gov

Studies on Cellular Development and Differentiation

The process of neurite outgrowth, the extension of axons and dendrites from a neuron, is a fundamental aspect of neuronal development and regeneration. The cAMP signaling pathway is a well-established promoter of neurite outgrowth. In neural cell lines like PC12, elevation of intracellular cAMP levels can induce a neuronal phenotype characterized by the extension of neurites. core.ac.uknih.gov

The effects of cAMP on neurite outgrowth are often mediated through the activation of PKA. core.ac.uk This can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn upregulates the expression of genes involved in neuronal differentiation and cytoskeletal rearrangement. frontiersin.org Interestingly, in some contexts, the pro-neurite outgrowth effect of cAMP is independent of the MAPK/ERK pathway, another major signaling cascade involved in neuronal differentiation. core.ac.uk Furthermore, cAMP can differentially regulate the expression of various cell adhesion molecules, such as N-CAM, L1, and Thy-1, which are critical for neurite extension and guidance. nih.gov

Influence of cAMP on Neuronal Differentiation Markers:

| Marker | Effect of cAMP Elevation | Reference |

| Neurite Extension | Promotion | core.ac.uknih.govnih.gov |

| Neurofilament M Expression | Stimulation | core.ac.uk |

| N-CAM Expression | Synergistic increase with NGF (early), Inhibition (late) | nih.gov |

| L1 Expression | Inhibition of NGF-induced expression | nih.gov |

| Thy-1 Expression | Inhibition of NGF-induced expression | nih.gov |

The cAMP signaling pathway exerts complex and often context-dependent effects on stem cell fate, influencing their proliferation, differentiation, and survival. The response to elevated cAMP can vary significantly depending on the cell type and its differentiation state.

In some stem and progenitor cell populations, increasing cAMP levels can promote differentiation. For instance, in oligodendroglial precursor cells, elevated cAMP can drive their differentiation into mature oligodendrocytes. nih.gov Conversely, in other contexts, cAMP can inhibit proliferation and induce apoptosis. nih.gov The dual nature of cAMP as both a pro-apoptotic and anti-apoptotic second messenger is well-documented. nih.gov The pro-apoptotic effects are often mediated by PKA, while the anti-apoptotic signals can be transmitted through Epac. nih.gov For example, in the N20.1 oligodendroglial cell line, differentiation induced by elevated cAMP switches the cellular response to staurosporine (B1682477) from necrotic cell death to apoptosis. nih.gov This highlights the intricate role of the cAMP pathway in modulating fundamental cellular decisions in stem and progenitor cells.

Research in Reproductive Biology

The cAMP signaling pathway is fundamental to the regulation of sperm function, playing a critical role in the acquisition of fertilizing capacity. Research utilizing cAMP analogs has been instrumental in elucidating these mechanisms.

Cyclic AMP is a central orchestrator of sperm function, essential for the development of motility and a specific movement pattern known as hyperactivation. nih.gov This process is primarily mediated through the activation of Protein Kinase A (PKA), which leads to the phosphorylation of various proteins. nih.gov Studies have shown that cell-permeable cAMP analogs can effectively mimic the natural signaling cascade to enhance sperm movement.

Research indicates that treating human sperm with cAMP analogs can significantly boost motility parameters and induce hyperactivation. nih.gov These effects are associated with an increase in the phosphorylation of PKA substrates, confirming the activation of the cAMP/PKA pathway. nih.gov For instance, in sperm from male mice lacking the essential cAMP source, soluble adenylyl cyclase (sAC), which are consequently immotile, the motility defect can be rescued by the application of cell-permeable cAMP analogs. nih.gov This demonstrates the direct role of cAMP in powering sperm movement.

A comparative study evaluated the efficacy of newer cAMP up-regulators against established analogs like dibutyryl cAMP (db-cAMP). While the newer compounds showed a more sustained effect, the foundational research with analogs like db-cAMP established the principle that elevating intracellular cAMP enhances motility. nih.gov Importantly, this enhancement of motility and hyperactivation by cAMP analogs did not lead to undesirable side effects such as premature acrosome reaction or sperm DNA fragmentation. nih.gov

Table 1: Effects of cAMP Analogs on Sperm Function

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Sperm Motility | Significantly enhanced in human sperm samples upon treatment. | Rescues motility defects in functionally compromised sperm. | nih.govnih.gov |

| Hyperactivation | Increased in human sperm, a crucial pattern for fertilization. | Indicates activation of pathways leading to fertilization capacity. | nih.gov |

| Protein Phosphorylation | Increased levels of phosphorylated PKA substrates (pPKAs). | Confirms the activation of the canonical cAMP/PKA signaling pathway. | nih.gov |

| Sperm Viability | No induction of premature acrosomal loss or DNA fragmentation. | Suggests a safe profile for potential use in assisted reproductive technologies. | nih.gov |

Studies in Cardiovascular Cell Biology

The cardiovascular system relies on intricate signaling networks to maintain homeostasis and respond to injury. The cAMP pathway is a key modulator of various cardiovascular cells, including cardiac fibroblasts and platelets.

Cardiac fibroblasts are critical players in the heart's response to injury. nih.gov Following an injury like a myocardial infarction, these cells can differentiate into myofibroblasts, which are characterized by increased proliferation and excessive deposition of extracellular matrix, leading to cardiac fibrosis. nih.govnih.gov This fibrosis can stiffen the heart, impairing its function and contributing to heart failure. nih.govnih.gov

The cAMP signaling pathway acts as a major inhibitor of these fibrotic processes. nih.gov Research on isolated cardiac fibroblasts has shown that elevating intracellular cAMP levels effectively inhibits proliferation, collagen synthesis, and the differentiation of fibroblasts into myofibroblasts that is typically induced by pro-fibrotic agents like angiotensin-II and TGF-β. nih.gov While many studies use upstream agents to increase cAMP, the direct application of cell-permeable cAMP analogs would be expected to produce these anti-fibrotic effects. The signaling cascade involves downstream effectors such as PKA and the Exchange protein directly activated by cAMP (Epac), which modulate the cellular machinery responsible for proliferation and matrix secretion. nih.gov

Table 2: Role of cAMP Signaling in Cardiac Fibroblasts

| Cellular Process | Effect of Increased cAMP | Underlying Mechanism | Reference |

|---|---|---|---|

| Proliferation | Inhibition | Modulation of cell cycle regulators via PKA/Epac pathways. | nih.govnih.gov |

| Differentiation | Inhibition of transdifferentiation into myofibroblasts. | Prevents the expression of myofibroblast markers. | nih.gov |

| Collagen Synthesis | Decreased | Reduction in the secretion of extracellular matrix proteins. | nih.govnih.gov |

Platelets are essential for hemostasis, the process that stops bleeding. Upon stimulation, platelets activate and expose binding sites for fibrinogen on the glycoprotein (B1211001) IIb-IIIa complex, leading to aggregation and clot formation. nih.gov The cAMP pathway serves as a crucial negative regulator of this process.

Studies have demonstrated that elevating platelet cAMP levels inhibits the exposure of fibrinogen receptors. nih.gov A dose-dependent increase in platelet cAMP, achieved through various agents, directly correlates with a progressive inhibition of fibrinogen binding. nih.gov Agents that raise cAMP levels, including analogs like dibutyryl-cAMP, promote the closure of these binding sites, thereby preventing platelet aggregation. nih.govresearchgate.net This inhibitory effect is sustained as long as cAMP levels remain elevated. nih.gov This regulation occurs through a cAMP-sensitive step that is independent of other signaling pathways like Protein Kinase C (PKC), highlighting its distinct and critical role in maintaining platelet quiescence. nih.gov

Table 3: Effect of Increased cAMP on Platelet Function

| Function | Observation | Mechanism | Reference |

|---|---|---|---|

| Fibrinogen Binding | Inhibited | Prevents the exposure of fibrinogen receptors on the platelet surface. | nih.govnih.gov |

| Platelet Aggregation | Inhibited | By blocking fibrinogen binding, the cross-linking of platelets is prevented. | nih.govresearchgate.net |

| Receptor Status | Promotes the inactive state of glycoprotein IIb-IIIa. | A cAMP-sensitive step regulates the reversible closure of the binding sites. | nih.gov |

Iv. Methodological Approaches and Research Tools Utilizing N 1 ,o 2 Dioctanoyl Cyclic Amp

Chemical Synthesis and Derivatization Strategies for Cyclic AMP Analogues

The synthesis of N(1),O(2)-dioctanoyl cyclic AMP involves the chemical modification of the parent cAMP molecule. This process can be achieved through various synthetic routes, often employing activating agents to facilitate the addition of the octanoyl groups at the N(1) position of the adenine (B156593) ring and the O(2) position of the ribose sugar. ontosight.ai This strategic derivatization is central to creating a range of cAMP analogs with tailored properties for specific research applications.

Design Principles for Enhanced Cell Permeability and Stability

A primary challenge in studying intracellular signaling pathways is the delivery of signaling molecules like cAMP across the cell membrane. Native cAMP is a hydrophilic molecule and does not readily permeate the lipid bilayer of cells. The design of analogs like this compound directly addresses this limitation. The core principle is to increase the lipophilicity of the molecule. ontosight.ai By attaching lipid-soluble moieties, such as the octanoyl groups, the resulting analog can more easily partition into and traverse the cell membrane. ontosight.ai

This increased lipophilicity is a key design feature that improves cell membrane permeability compared to the unmodified cAMP. ontosight.ai Furthermore, such modifications can also enhance the stability of the analog by making it more resistant to degradation by phosphodiesterases, the enzymes that normally break down cAMP. ontosight.aisigmaaldrich.com This increased stability ensures a more sustained intracellular presence, allowing for more robust and reliable experimental outcomes. The development of such cell-permeable and stable analogs has been a significant advancement, providing researchers with powerful tools to dissect cAMP-dependent signaling pathways. sigmaaldrich.comnih.gov

Development of Sub-Analogues for Specific Effector Targeting

The diverse roles of cAMP are mediated by its interaction with multiple downstream effector proteins, including Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epacs). pnas.orgmedchemexpress.com To dissect the specific contributions of these individual pathways, researchers have developed sub-analogues of cAMP with preferential binding to one effector over another.

This is achieved by strategic modifications at various positions on the cAMP molecule. For instance, modifications at the C8 position of the adenine ring have been shown to create analogs that selectively activate Epac proteins without significantly activating PKA. medchemexpress.com Conversely, other modifications can yield PKA-selective activators. biolog.de The development of these "site-selective" cAMP analogs allows for the targeted manipulation of specific signaling cascades. This enables researchers to uncouple the complex network of cAMP-mediated events and identify the precise roles of PKA and Epac in various cellular processes. For example, the use of an Epac-selective analog, 8-pMeOPT-2'-O-Me-cAMP, has been instrumental in demonstrating the distinct roles of Epac in cellular functions, independent of PKA activation. medchemexpress.com This targeted approach is crucial for understanding the nuanced and often pathway-specific effects of cAMP signaling. nih.gov

In Vitro and Ex Vivo Experimental Systems

The utility of this compound and its related analogs extends to a wide array of experimental models, from cultured cell lines to more complex tissue preparations. These systems provide controlled environments to investigate the multifaceted roles of cAMP in cellular physiology.

Application in Cell Culture Models (e.g., HEK293T, Caco2BBE, U937, PC12, MIN6 β-cells)

Cell culture models are fundamental tools in biomedical research, and cell-permeable cAMP analogs are widely used in this context.

HEK293T Cells: These cells are a derivative of human embryonic kidney cells and are commonly used in signal transduction studies due to their high transfectability and robust growth characteristics. They have been employed in cAMP assays to study G-protein coupled receptor (GPCR) signaling. nih.gov

Caco-2 BBe Cells: This cell line, a subclone of the Caco-2 human colon adenocarcinoma cell line, is a well-established model for the intestinal barrier. Caco-2 BBe cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium. Studies have utilized these cells to investigate the role of cAMP in regulating intestinal barrier function, where cAMP signaling has been implicated in modulating the integrity of tight junctions. plos.org

U937 Cells: The U937 cell line is a human monocytic cell line that can be differentiated into macrophage-like cells. nih.gov These cells are a valuable model for studying monocyte and macrophage biology, including their response to inflammatory stimuli. Research has shown that cAMP signaling plays a role in the differentiation and function of U937 cells, and the use of cAMP analogs has been instrumental in elucidating these processes. nih.govnih.gov

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a widely used model for studying neuronal differentiation and function. nih.govnih.gov Treatment with nerve growth factor (NGF) induces these cells to stop dividing and extend neurites, a process in which cAMP signaling is known to be involved. nih.gov Cell-permeable cAMP analogs have been used to investigate the specific role of cAMP in mediating the effects of NGF and other neurotrophic factors on PC12 cell differentiation and gene expression. nih.gov

MIN6 β-cells: These mouse pancreatic beta-cell lines are a critical tool for studying insulin (B600854) secretion and beta-cell function. The regulation of insulin release is a complex process involving multiple signaling pathways, including the cAMP pathway. Cell-permeable cAMP analogs have been used in MIN6 cells and isolated pancreatic islets to investigate the role of cAMP in glucose-stimulated insulin secretion and to understand the mechanisms underlying beta-cell dysfunction in diabetes.

Table 1: Applications of Cell-Permeable cAMP Analogs in Various Cell Lines

| Cell Line | Origin | Key Characteristics | Research Applications of cAMP Analogs |

| HEK293T | Human Embryonic Kidney | High transfectability, robust growth | Studying G-protein coupled receptor (GPCR) signaling pathways. nih.gov |

| Caco-2 BBe | Human Colon Adenocarcinoma | Forms polarized monolayers with tight junctions, models intestinal barrier. | Investigating the regulation of intestinal barrier function and tight junction integrity. plos.org |

| U937 | Human Monocytic Leukemia | Differentiates into macrophage-like cells, model for monocyte/macrophage biology. nih.gov | Elucidating the role of cAMP in monocyte differentiation and function. nih.govnih.gov |

| PC12 | Rat Pheochromocytoma | Differentiates into neuron-like cells in response to NGF, model for neuronal studies. nih.govnih.gov | Investigating cAMP's role in neuronal differentiation, gene expression, and neurotrophic factor signaling. nih.gov |

| MIN6 | Mouse Pancreatic Beta-Cell | Insulin-secreting cell line, model for diabetes research. | Studying the role of cAMP in glucose-stimulated insulin secretion and beta-cell function. |

Use in Organ Explant and Isolated Tissue Preparations

Moving beyond single-cell models, organ explants and isolated tissue preparations offer a more physiologically relevant context to study cellular processes. In these systems, the complex interactions between different cell types and the extracellular matrix are preserved. Cell-permeable cAMP analogs are invaluable for manipulating cAMP signaling in these more intact biological samples. For example, they can be used to study the effects of cAMP on tissue-level phenomena such as smooth muscle contraction, hormone secretion from endocrine tissues, and synaptic plasticity in brain slices. The ability of these analogs to penetrate deep into the tissue allows for the uniform stimulation of the cAMP pathway throughout the preparation, providing insights that would be difficult to obtain from studies on dissociated cells alone. cellbiolabs.com

Advanced Biochemical and Cell Biological Assays

The application of this compound and other analogs is central to a variety of advanced assays designed to probe the intricacies of cAMP signaling.

Biochemical Assays:

Protein Kinase A (PKA) Activity Assays: A primary downstream effector of cAMP is PKA. Biochemical assays to measure PKA activity are crucial for understanding the functional consequences of cAMP elevation. These assays typically involve incubating cell lysates or purified PKA with a specific substrate peptide and radiolabeled ATP. The transfer of the radioactive phosphate (B84403) group to the substrate is then quantified, providing a direct measure of PKA activity. The use of cell-permeable cAMP analogs allows for the stimulation of PKA activity in intact cells prior to lysis, enabling the study of PKA regulation in a physiological context.

Epac Activation Assays: To specifically measure the activation of Epac proteins, researchers utilize pull-down assays with a GST-fusion protein containing the Rap-binding domain of RalGDS (GST-RalGDS-RBD). Activated Epac leads to the activation of the small G-protein Rap1. The active, GTP-bound form of Rap1 can then be specifically pulled down from cell lysates using the GST-RalGDS-RBD, and the amount of pulled-down Rap1 is quantified by Western blotting.

Cyclic AMP Immunoassays: Competitive enzyme-linked immunosorbent assays (ELISAs) are widely used to measure the concentration of cAMP in cell and tissue lysates. cellbiolabs.com These assays provide a sensitive and high-throughput method to quantify changes in intracellular cAMP levels in response to various stimuli, including treatment with cell-permeable cAMP analogs. cellbiolabs.com

Cell Biological Assays:

Reporter Gene Assays: To monitor the transcriptional activity of cAMP-responsive genes, researchers employ reporter gene assays. These assays typically use a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more cAMP response elements (CREs). When intracellular cAMP levels rise, CRE-binding protein (CREB) is activated and binds to the CREs, driving the expression of the reporter gene. The activity of the reporter protein is then easily measured and serves as a proxy for the activation of the cAMP-CREB pathway.

Immunofluorescence and Live-Cell Imaging: The subcellular localization of cAMP signaling components is critical for their function. Immunofluorescence microscopy allows for the visualization of the localization of PKA, Epac, and their downstream targets within fixed cells. Furthermore, the development of fluorescent biosensors for cAMP, PKA, and Epac has enabled the real-time imaging of cAMP signaling dynamics in living cells. These biosensors change their fluorescence properties upon binding to cAMP or being phosphorylated by PKA, providing unprecedented spatial and temporal resolution of cAMP signaling events.

Computational and Systems Biology Approaches

The vast amount of data generated from studies using this compound and other tools can be integrated and analyzed using bioinformatics and systems biology approaches. These computational methods allow for a more holistic understanding of the complex and dynamic nature of the cAMP signaling network.

Pathway Analysis: Bioinformatics databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) provide detailed maps of signaling pathways, including the cAMP pathway (KEGG pathway: hsa04024). genome.jp These resources allow researchers to visualize the components of the pathway and how they are interconnected.

Gene Ontology (GO) and Gene Set Enrichment Analysis (GSEA): When a large number of genes are found to be regulated by cAMP signaling (e.g., through microarray or RNA-seq experiments following treatment with a cAMP analog), GO and GSEA can be used to identify the biological processes, molecular functions, and cellular components that are significantly enriched among these genes. nih.govoup.com This can reveal the broader physiological roles of the cAMP pathway in a particular cell type or condition.

Mathematical Modeling: Systems biology often employs mathematical modeling to simulate the dynamics of signaling pathways. nih.gov By incorporating experimental data, such as the dose-dependent effects of cAMP modulators, researchers can create models that predict how the system will behave under different conditions. nih.gov This can help in identifying key regulatory nodes in the pathway and potential targets for therapeutic intervention. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclic adenosine (B11128) monophosphate (cAMP) |

| Cyclic guanosine (B1672433) monophosphate (cGMP) |

| Adenosine triphosphate (ATP) |

| Dibutyryl-cAMP |

| 8-Bromo-cyclic AMP |

| Forskolin |

| Rolipram |

| Salbutamol |

| Epinephrine |

| Luciferase |

| β-galactosidase |

Proteomic and Transcriptomic Profiling in Response to this compound

The use of this compound as a research tool extends to the global analysis of cellular responses at the protein and transcript levels. Its enhanced cell permeability makes it an effective agent for eliciting widespread changes in gene and protein expression that are downstream of cyclic AMP (cAMP) signaling. ontosight.ai Methodologies such as mass spectrometry-based proteomics and next-generation sequencing for transcriptomics enable researchers to capture a comprehensive snapshot of the cellular reprogramming induced by this lipophilic cAMP analog.

Proteomic studies, often employing techniques like label-free quantification or stable isotope labeling, can identify and quantify thousands of proteins from cell lysates treated with this compound. The expected outcome of such an analysis is the significant alteration in the expression levels of proteins involved in pathways known to be regulated by cAMP and its primary effector, Protein Kinase A (PKA). These pathways typically include metabolic regulation, cell cycle control, differentiation, and apoptosis. For instance, an increase in the phosphorylation of key enzymes and transcription factors involved in glycogenolysis or gluconeogenesis would be anticipated in relevant cell types.

Transcriptomic profiling, commonly performed using RNA-sequencing, provides a detailed view of the changes in gene expression triggered by this compound. By activating the PKA pathway, this compound can lead to the phosphorylation and activation of transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB, in turn, binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. A hypothetical transcriptomic analysis would likely reveal the upregulation of genes involved in steroidogenesis in adrenal cells, or the downregulation of pro-inflammatory genes in immune cells, reflecting the diverse and cell-type-specific roles of cAMP signaling.

The data generated from these high-throughput methods can be used to construct detailed network maps of the cellular processes influenced by sustained cAMP signaling. While specific comprehensive proteomic and transcriptomic datasets for this compound are not extensively published, the expected findings can be inferred from studies using other cell-permeable cAMP analogs. The table below illustrates a hypothetical dataset of differentially expressed proteins in a generic cell line following treatment with this compound, based on the known functions of cAMP.

Hypothetical Proteomic Changes in Response to this compound Treatment

| Protein | Gene | Cellular Function | Predicted Change |

|---|---|---|---|

| Phosphorylase Kinase | PHK | Glycogen (B147801) Metabolism | Upregulated |

| Hormone-Sensitive Lipase | LIPE | Lipid Metabolism | Upregulated |

| Tyrosine Hydroxylase | TH | Neurotransmitter Synthesis | Upregulated |

| Cyclin D1 | CCND1 | Cell Cycle Regulation | Downregulated |

| NF-κB p65 | RELA | Inflammation | Downregulated |

Structure-Activity Relationship (SAR) Studies and Molecular Modeling

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of cAMP analogs are crucial for understanding how specific chemical modifications influence their properties, such as binding affinity to target proteins, membrane permeability, and resistance to degradation by phosphodiesterases (PDEs).

The key structural features of this compound are the two octanoyl groups attached at the N(1) position of the adenine ring and the O(2') position of the ribose sugar. ontosight.ai The addition of these lipophilic acyl chains is a primary determinant of the compound's increased membrane permeability compared to the highly polar native cAMP. This enhanced lipophilicity allows the molecule to passively diffuse across the cell membrane, a significant advantage for in vitro studies.

SAR studies on a variety of N- and O-substituted cAMP analogs have provided valuable insights. Modifications at the N(1) position can influence the conformation of the adenine ring and its interaction with the cAMP-binding domains of PKA. The bulky octanoyl group at N(1) likely alters the electronic and steric properties of the purine (B94841) system, which could affect binding selectivity for different PKA isoforms or other cAMP-binding proteins like the exchange protein directly activated by cAMP (EPAC).

The O(2')-acylation also plays a critical role. The octanoyl group at this position further increases lipophilicity and can protect the cyclic phosphate moiety from hydrolysis by PDEs, thereby prolonging the intracellular signal. The length and nature of the acyl chains at both positions are critical; shorter or longer chains, or the introduction of different functional groups, would be expected to modulate the compound's potency and selectivity.

Molecular modeling provides a computational approach to visualize and predict how this compound interacts with its protein targets at an atomic level. Using the known crystal structures of the cAMP-binding domains of PKA, researchers can perform docking simulations to predict the binding pose of this compound. These models can help to elucidate the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Such simulations can rationalize the observed SAR and guide the design of new analogs with improved properties. For example, modeling could reveal how the octanoyl chains fit into hydrophobic pockets within the binding site, potentially leading to a higher affinity or altered activation kinetics compared to cAMP.

The table below summarizes the key structural modifications of this compound and their inferred impact on its activity based on general principles of cAMP analog SAR.

Inferred Structure-Activity Relationships of this compound

| Structural Modification | Position | Inferred Effect on Activity | Rationale |

|---|---|---|---|

| Octanoyl Group | N(1) of Adenine | Enhanced lipophilicity, potential for altered PKA isoform selectivity. | Increases non-polar character and introduces steric bulk, affecting binding pocket interactions. |

| Octanoyl Group | O(2') of Ribose | Increased membrane permeability and resistance to PDE degradation. | Masks a polar hydroxyl group and sterically hinders PDE access to the cyclic phosphate. |

| Cyclic Phosphate | 3',5' of Ribose | Essential for binding to PKA and EPAC. | The core pharmacophore that mimics the natural second messenger. |

V. Future Directions and Emerging Research Avenues for N 1 ,o 2 Dioctanoyl Cyclic Amp Studies

Exploring Novel Effector Interactions and Compartmentalized Signaling

While Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) are the most well-characterized cAMP effectors, the full spectrum of cAMP-binding proteins and their regulation is likely more extensive. nih.govnih.gov The unique chemical properties of N(1),O(2)-Dioctanoyl cyclic AMP, particularly its increased lipophilicity due to the dual octanoyl groups, position it as a key tool for exploring new frontiers in cAMP signaling. ontosight.ai

Future research will likely focus on identifying novel effector proteins that may preferentially bind to this acylated analog. The lipophilic nature of this compound may cause it to accumulate in specific membrane microdomains or intracellular compartments, potentially revealing interactions that are spatially restricted and missed when using the more hydrophilic native cAMP.

A critical area of investigation is the concept of compartmentalized signaling. Cells create discrete signaling microdomains to ensure the specificity and fidelity of signal transduction. nih.gov A-kinase-anchoring proteins (AKAPs) are known to tether PKA and phosphodiesterases (PDEs) to specific subcellular locations, creating localized pools of cAMP and its effectors. nih.gov The distribution of a lipophilic analog like this compound within these compartments could differ significantly from that of endogenous cAMP, potentially leading to the activation of distinct signaling cascades. Advanced imaging techniques, coupled with proximity-ligation assays, could be employed to visualize the subcellular localization of this compound and identify its binding partners within these specific microenvironments.

| Research Area | Key Objective | Potential Methodology |

| Novel Effector Discovery | Identify proteins, other than PKA and Epac, that bind to and are modulated by this compound. | Affinity chromatography using immobilized this compound followed by mass spectrometry. |

| Compartmentalization Analysis | Determine the subcellular distribution of this compound and its effect on localized signaling events. | High-resolution fluorescence microscopy with tagged analogs; FRET-based biosensors in specific cellular compartments. |

| Effector Selectivity | Characterize if the dual acylation confers selectivity for specific isoforms of known effectors (e.g., PKA isozymes, Epac1 vs. Epac2). | In vitro binding and activation assays with purified effector proteins. |

Elucidating Unidentified Cyclic AMP-Sensitive Mechanisms

Many cellular processes are known to be influenced by cAMP, but the precise molecular mechanisms remain elusive. For example, cAMP has been implicated in the repression of megakaryocytic differentiation, a process recently linked to the E2A-CDKN1A transcriptional axis. nih.gov However, the full pathway and all interacting components are not completely understood. This compound can be used as a probe to systematically investigate such unidentified cAMP-sensitive pathways.

Studies have shown that some cAMP analogs can exert effects independently of both PKA and Epac, suggesting the existence of alternative cAMP-responsive signaling systems. nih.gov For instance, certain N6-substituted cAMP analogs were found to inhibit bTREK-1 K+ channels through a PKA-independent mechanism. nih.gov Research using this compound could uncover whether its unique structure allows it to modulate ion channels, transporters, or other cellular machinery through direct, non-canonical interactions. The increased membrane permeability of this analog makes it particularly suitable for studying these processes in intact cellular systems. ontosight.ai

Future work should involve unbiased screening approaches to identify cellular processes modulated by this compound. By comparing its effects with those of site-selective PKA- or Epac-activating analogs, researchers can distinguish between canonical and non-canonical signaling pathways.

Development of Next-Generation Cyclic Nucleotide Analogues with Enhanced Specificity

The development of cyclic nucleotide analogues has progressed significantly, aiming for greater target specificity, increased membrane permeability, and enhanced resistance to degradation by phosphodiesterases (PDEs). nih.govnih.gov The design of this compound, with its lipophilic acyl chains, represents a strategy to improve cell permeability. ontosight.ai However, the future lies in creating "next-generation" analogues that combine these properties with high selectivity for specific cAMP effector proteins or even their individual isoforms.

Rational drug design has led to the synthesis of analogues with modifications at various positions of the cAMP molecule, such as the C6 and C8 positions of the adenine (B156593) ring, which confer selectivity for the two different cAMP-binding sites on PKA. odu.eduodu.edu Similarly, modifications at the 2'-position of the ribose have yielded highly selective activators of Epac. nih.gov

Future design strategies for analogues based on the this compound scaffold could involve:

Hybrid Analogs: Combining the N1,O2-dioctanoyl modifications for lipophilicity with other chemical groups at the C8 or 2'-positions to confer PKA or Epac selectivity. This could create highly potent, cell-permeant, and isoform-specific tools.

Photoactivatable ("Caged") Analogs: Incorporating photolabile protecting groups onto a N(1),O(2)-dioctanoyl cAMP backbone. This would allow for precise spatial and temporal control over cAMP signaling, enabling researchers to activate the analog in specific subcellular regions with a pulse of light. nih.gov

Targeted Delivery: Conjugating this compound to molecules that target specific cell types or organelles, enhancing its utility for in vivo studies and potentially as a therapeutic agent. mdpi.com

| Analogue Design Strategy | Primary Advantage | Potential Research Application |

| Hybrid Analogues | Combines lipophilicity with high target selectivity. | Dissecting the specific roles of PKA vs. Epac in complex cellular processes within intact tissues. |

| Photoactivatable Analogues | Precise spatiotemporal control of cAMP signaling. | Studying rapid, localized signaling events at synapses or in migrating cells. |

| Targeted Delivery Systems | Cell/organelle-specific action. | Investigating the role of cAMP in specific cell populations in a whole organism; potential for targeted therapy. |

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

To fully understand the global cellular impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a signaling molecule. frontiersin.orgnih.gov This approach allows for the comprehensive mapping of the pathways modulated by this compound, moving beyond a linear view of signal transduction to a complex network perspective.

By treating cells with this compound and subsequently performing multi-omics analysis, researchers can:

Transcriptomics (RNA-seq): Identify all genes whose expression is up- or down-regulated, revealing the global transcriptional program controlled by this analog. This can point to key transcription factors and regulatory networks. nih.gov

Proteomics: Quantify changes in protein expression and post-translational modifications (e.g., phosphorylation), providing a direct readout of the activity of kinases like PKA and their downstream substrates. nih.gov

Metabolomics: Analyze shifts in the cellular metabolome to understand how this compound affects metabolic pathways, such as glycolysis, lipogenesis, or amino acid utilization. researchgate.netmdpi.com

Integrating these datasets can uncover previously unknown connections, such as identifying a gene whose transcription is induced, leading to a protein that alters a specific metabolic pathway. nih.gov Such comprehensive pathway mapping is crucial for identifying novel drug targets and understanding the complex, system-wide effects of modulating cAMP signaling. frontiersin.orgnih.gov

Investigation of this compound in Emerging Biological Systems (e.g., plants, specific microbial contexts)

While cAMP signaling is extensively studied in mammals, its role in other kingdoms of life, such as plants and bacteria, presents exciting and underexplored research avenues. nih.govnih.gov The cell-permeant nature of this compound makes it an ideal tool for these investigations, where cell walls and complex membrane structures can be a barrier to entry for charged molecules like native cAMP.

In Plants: cAMP is now recognized as an important signaling molecule in plants, involved in development and responses to biotic and abiotic stress. nih.govencyclopedia.pubnih.gov However, the signaling pathways are not fully elucidated. While some cAMP effects are mediated by cyclic nucleotide-gated channels (CNGCs), the existence and role of a canonical PKA are still debated. nih.govnih.gov Using this compound could help bypass the plant cell wall and plasma membrane to directly probe intracellular cAMP targets. This could provide clearer answers on the function of CNGCs, help in the search for plant PKA or other novel effectors, and clarify cAMP's role in processes like pollen tube growth and immune responses. nih.govpnas.org

In Microbial Contexts: In bacteria, the cAMP-CRP (cAMP receptor protein) system is a well-known global regulator of gene expression, often linked to carbon metabolism. nih.govresearchgate.net However, the role of cAMP in inter-species communication, biofilm formation, and pathogenesis is an area of active research. This compound could be used to manipulate intracellular cAMP levels in specific pathogenic bacteria to study its effect on virulence factor expression or to investigate how host-derived or exogenously applied lipophilic cyclic nucleotides might influence microbial behavior within an infection context.

| Organism | Key Unanswered Question | How N(1),O(2)-Dioctanoyl cAMP Could Help |

| Plants | Does a functional PKA exist? What are the downstream targets of CNGC activation? | Directly activate intracellular signaling to bypass membrane transporters and identify downstream phosphorylation events or gene expression changes. nih.govpnas.org |

| Bacteria | How does intracellular cAMP regulate virulence and biofilm formation in specific pathogens? | Permeate the bacterial cell envelope to manipulate the cAMP-CRP system and observe effects on pathogenic traits. |

Q & A

Basic Research Questions

Q. What structural modifications differentiate N(1),O(2)-Dioctanoyl cAMP from native cAMP, and how do they influence experimental utility?

- Answer : N(1),O(2)-Dioctanoyl cAMP is a synthetic analog of cyclic AMP (cAMP) with octanoyl ester groups added at the N1 and O2 positions of the adenine ribose moiety. These modifications enhance lipophilicity, improving membrane permeability and resistance to phosphodiesterase degradation compared to native cAMP . This structural alteration is critical for applications requiring prolonged intracellular cAMP elevation, such as studying cAMP-dependent protein kinase A (PKA) signaling in hydrophobic environments.

Q. What are the standard experimental applications of N(1),O(2)-Dioctanoyl cAMP in cell signaling studies?

- Answer : This compound is widely used in overlay assays and Western blotting to investigate cAMP-dependent protein interactions. For example, it enhances binding of nucleoside diphosphate kinase B (NDPK-B) to the cystic fibrosis transmembrane conductance regulator (CFTR) in a cAMP-dependent manner, as shown in airway epithelial cell models . Its stability makes it suitable for long-term stimulation of cAMP effectors like PKA and EPAC.

Advanced Research Questions

Q. How does N(1),O(2)-Dioctanoyl cAMP modulate interactions between transcription factors and coactivators like CREB and CBP?

- Answer : The compound activates PKA, which phosphorylates cAMP response element-binding protein (CREB), enabling CREB to compete with NF-κB p65 for binding to the coactivator CBP. This competition inhibits NF-κB-mediated transcription in inflammatory pathways, a mechanism observed in endothelial cells and monocytes . The dioctanoyl modification may prolong CREB-CBP interactions by delaying cAMP degradation, amplifying transcriptional repression.

Q. What experimental design considerations are critical when using N(1),O(2)-Dioctanoyl cAMP to avoid off-target effects?

- Answer : Researchers must account for cell-type-specific cAMP signaling dynamics. For instance, cAMP analogs can paradoxically activate or suppress NF-κB depending on cell context . Controls should include native cAMP, PKA inhibitors (e.g., H89), and EPAC-specific agonists/antagonists to isolate signaling pathways. Dose-response curves are essential due to the compound’s enhanced stability .

Q. How can researchers resolve contradictory data on N(1),O(2)-Dioctanoyl cAMP’s role in pro- vs. anti-inflammatory responses?

- Answer : Contradictions arise from compartmentalized cAMP signaling. Techniques like Förster resonance energy transfer (FRET) or subcellular fractionation can localize cAMP activity. For example, in immune cells, the compound may suppress NF-κB via CREB-CBP competition but activate pro-inflammatory pathways via EPAC-Rap1 crosstalk. Dual inhibition of PKA and EPAC can clarify mechanism-specific effects .

Q. What methodologies are optimal for tracking the pharmacokinetics of N(1),O(2)-Dioctanoyl cAMP in live-cell models?

- Answer : Radiolabeled analogs (e.g., ³H- or ¹⁴C-labeled) enable quantification of cellular uptake and degradation. Mass spectrometry (LC-MS/MS) can measure intracellular concentrations, while fluorescence polarization assays track real-time binding to PKA regulatory subunits . These methods are critical for pharmacokinetic modeling in disease-specific contexts.

Q. What emerging applications of N(1),O(2)-Dioctanoyl cAMP are advancing cystic fibrosis and inflammation research?

- Answer : The compound restores CFTR-NDPK-B interactions in cystic fibrosis models, improving chloride channel function . In inflammation, it selectively inhibits NF-κB in monocytes by promoting CREB phosphorylation, offering a template for designing anti-inflammatory drugs with reduced immunosuppressive side effects .

Methodological Resources

-

Key Techniques :

-

Critical Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.